
Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone often involves multi-step chemical reactions, including the use of microwave-assisted synthesis, which has been shown to enhance reaction efficiency and yield. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound, was synthesized by the reaction of piperidine with 4-chloro acetophenone under microwave irradiation, showcasing the applicability of advanced synthesis techniques in generating such compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal the nonplanar nature of the pyrimidine ring and the specific conformational characteristics of the piperidinyl and phenyl groups. For example, a study on a structurally related molecule demonstrated the dihedral angles between phenyl rings and the pyrimidine ring, highlighting the compound's conformational preferences and the presence of weak intermolecular interactions (Akkurt et al., 2003).
Applications De Recherche Scientifique
Synthesis and Material Applications
Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone and its derivatives are used in the synthesis of complex organic molecules, which can serve as emitters with large Stokes' shifts, showing potential applications in the development of luminescent materials. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their use in creating low-cost luminescent materials with significant Stokes' shifts and tunable quantum yields, which can be dispersed in transparent resins for various applications (Volpi et al., 2017).
Structural Investigations
In addition, phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone derivatives have been structurally characterized to understand their molecular configurations, which is crucial for their applications in drug design and material science. For example, the crystal structure of a specific derivative was determined using single-crystal X-ray diffraction, revealing insights into its molecular geometry and intermolecular interactions, which are fundamental for predicting its reactivity and physical properties (Akkurt et al., 2003).
Anticancer Research
Furthermore, derivatives of Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone have been explored for their potential anticancer activities. A study synthesized several piperidine derivatives and tested them for antiproliferative activity against human leukemia cells. The research found specific compounds that inhibited the growth of these cancer cells at low concentrations, indicating the therapeutic potential of these derivatives in oncology (Vinaya et al., 2011).
Antibacterial and Antifungal Activities
Additionally, some derivatives have shown promising antibacterial and antifungal properties, suggesting their use in developing new antimicrobial agents. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This demonstrates the potential of Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone derivatives in addressing resistant microbial infections (Kumar et al., 2012).
Mécanisme D'action
Target of Action
Phenyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone primarily targets protein kinases , particularly the fibroblast growth factor receptor (FGFR) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases is associated with various diseases, including cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor, showing selectivity for inhibition of protein kinase B (PKB) over the closely related kinase PKA . The compound’s interaction with its targets leads to changes in the cellular processes regulated by these kinases.
Result of Action
The compound exhibits cytotoxic activity, as demonstrated by its effects on various cancer cell lines. It has been shown to have a marked antitumor activity against all tested cell lines with IC50 values of 5.00–32.52 μM . This suggests that the compound could potentially be used as an anticancer agent.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(11-19)21-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRLLWSBHHPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)


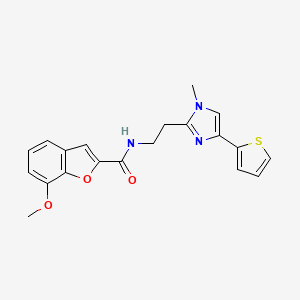
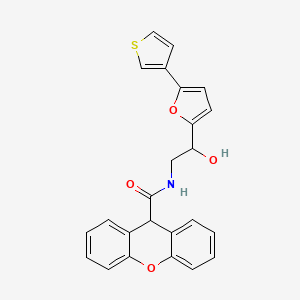
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)
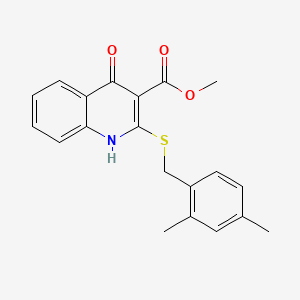
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
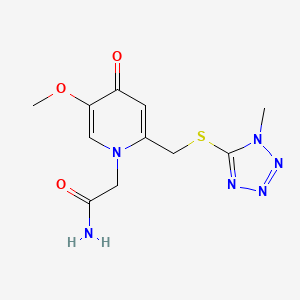

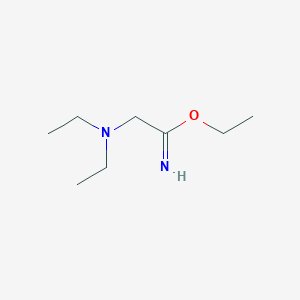
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)